molecular formula C7H7N3O B1366937 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 40423-52-7

1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Katalognummer B1366937
CAS-Nummer: 40423-52-7
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: YMJWXQIUTGOQMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazopyridines can be synthesized through various methods. For instance, Harer et al. discovered a one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using Na2S2O4 .


Molecular Structure Analysis

Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been found to exhibit a broad range of chemical and biological properties . They have been developed as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Energy Analysis

The molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its derivatives, including methyl derivatives, have been determined using density functional theory (DFT). These findings offer insights into the chemical properties and potential applications of these compounds in various fields of scientific research (Lorenc et al., 2008).

Synthesis and Potential Applications

The synthesis of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives was carried out, exploring their potential applications, including their suspected antituberculotic activity. This highlights the possible medical applications of these compounds (Bukowski & Janowiec, 1996).

Pyrolytic Cyclisation Studies

Studies on the pyrolytic cyclisation of 3-azidopyridines have led to the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine and 1-methyl-1H-imidazo[4,5-c]pyridine. Such chemical processes are vital for understanding the formation of these compounds and their potential industrial applications (Smalley, 1966).

Novel Derivative Synthesis

Research has also been conducted on the synthesis of novel 2H-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one derivatives, which further illustrates the versatility and potential for creating new compounds with specific properties for various applications (Abe et al., 2010).

Nitration Studies

Nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives has been investigated, providing valuable information for chemical synthesis and modification processes. This research offers insights into the chemical behavior of these compounds under specific conditions (Smolyar et al., 2007).

Antagonist Identification in Medicinal Chemistry

The identification of small molecule antagonists of the P2X7 receptor, such as JNJ 54166060, which is a derivative of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine, highlights the compound's significance in medicinal chemistry and drug discovery (Swanson et al., 2016).

Zukünftige Richtungen

Imidazopyridines have shown significant potential in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthetic methods and investigating their potential therapeutic applications.

Eigenschaften

IUPAC Name

1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWXQIUTGOQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70486216
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

CAS RN

40423-52-7
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70486216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-amino-4-methylaminopyridine [U.S. Pat. No. 5,371,086 (1993)] (190 mg, 1.54 mmol) in CH3CN (10 mL) was added triphosgene (458 mg, 1.54 mmol) portionwise. After 1 h, the mixture was concentrated in vacuo and the residue was converted to the free base by ion exchange chromatography on a SCX cartridge, eluting with 2 M NH3 in MeOH to give the title compound. MS: m/z=150 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
458 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.